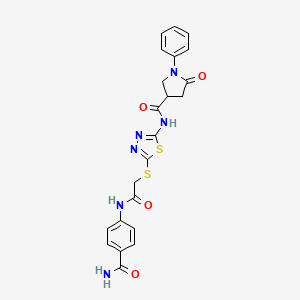

N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Description

BenchChem offers high-quality N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-[2-(4-carbamoylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O4S2/c23-19(31)13-6-8-15(9-7-13)24-17(29)12-33-22-27-26-21(34-22)25-20(32)14-10-18(30)28(11-14)16-4-2-1-3-5-16/h1-9,14H,10-12H2,(H2,23,31)(H,24,29)(H,25,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMDQSSADBXKNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with significant biological activity. The structure incorporates a thiadiazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activities associated with this compound, including antimicrobial, anti-inflammatory, and anticancer effects.

| Property | Value |

|---|---|

| Molecular Formula | C22H20N6O4S2 |

| Molecular Weight | 496.6 g/mol |

| CAS Number | 872594-70-2 |

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated broad-spectrum antimicrobial activities. Studies indicate that derivatives of thiadiazole exhibit significant inhibitory effects against various bacterial strains:

- Gram-positive bacteria : High activity against Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria : Notable efficacy against Escherichia coli and Pseudomonas aeruginosa.

For instance, a study found that certain 2-amino-1,3,4-thiadiazoles showed minimum inhibitory concentrations (MIC) as low as 32.6 μg/mL against fungal strains like Aspergillus niger, outperforming standard antifungal agents such as itraconazole (MIC = 47.5 μg/mL) .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit specific pathways involved in inflammation. Research has shown that thiadiazole derivatives can modulate cytokine production and inhibit the activation of nuclear factor kappa B (NF-kB), which plays a crucial role in inflammatory responses .

Anticancer Potential

The anticancer activity of this compound is supported by its interaction with various molecular targets involved in cancer progression. Thiadiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. For example, compounds with the thiadiazole ring have been reported to exhibit cytotoxic effects on human cancer cell lines .

The biological activity of N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is primarily mediated through its interaction with specific enzymes and receptors involved in cellular signaling pathways. The compound may act as an inhibitor or modulator of these targets, leading to altered cellular functions and responses .

Case Studies

- Antimicrobial Efficacy : A study conducted by Padmavathi et al. highlighted the antimicrobial activity of various thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The most potent compound exhibited significant antibacterial properties comparable to established antibiotics .

- Anti-inflammatory Mechanisms : Research published in the "Journal of Medicinal Chemistry" detailed how certain thiadiazole derivatives reduced inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .

- Anticancer Activity : A recent investigation into the cytotoxic effects of thiadiazole compounds on human cancer cell lines revealed promising results, indicating that these compounds could serve as lead candidates for further drug development in oncology .

Scientific Research Applications

Antimicrobial Properties

Thiadiazole derivatives, including the compound , have been reported to exhibit significant antibacterial and antifungal activities. The incorporation of the thiadiazole moiety enhances the compound's ability to interact with biological targets, making it a candidate for further pharmacological studies against various pathogens .

Anticancer Activity

Research indicates that compounds containing thiadiazole rings show promise as anticancer agents. They may inhibit cancer cell proliferation by disrupting key metabolic pathways involved in tumor growth. In vitro studies have suggested that similar compounds can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Anticonvulsant Effects

The compound has also been explored for its anticonvulsant properties. Studies involving related thiadiazole derivatives have demonstrated efficacy in reducing seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

Synthesis and Mechanism of Action

The synthesis of N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step reactions that require careful control of conditions such as temperature and solvent choice (e.g., dimethyl sulfoxide or ethanol). Understanding the synthesis is crucial for optimizing yields and purity for further applications.

The proposed mechanism of action suggests that this compound interacts with specific enzymes or receptors involved in disease processes. For example, it may inhibit key enzymes related to inflammation or cancer progression, thus demonstrating its therapeutic potential .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of compounds similar to N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide:

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis of this compound requires multi-step organic reactions, leveraging its thiadiazole, carboxamide, and pyrrolidine moieties. Key steps include:

- Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., 2-((4-carbamoylphenyl)amino)-2-oxoethyl thiol) with a thiadiazolyl halide under basic conditions (e.g., K₂CO₃ in DMF) at 50–60°C for 6–8 hours .

- Coupling reactions : Amide bond formation between the thiadiazole and pyrrolidine-carboxamide groups using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Critical parameters : Temperature control (<5°C during exothermic steps), anhydrous solvents, and inert atmosphere (N₂/Ar) to prevent oxidation of sulfur groups .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ with <2 ppm error) .

- Infrared (IR) Spectroscopy : Detects key functional groups (C=O stretch at ~1680 cm⁻¹, N-H bend at ~1540 cm⁻¹) .

- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Q. How can initial biological activity screening be designed for this compound?

- Target selection : Prioritize enzymes/receptors with known interactions with thiadiazoles (e.g., kinase inhibitors, antimicrobial targets) .

- Assays :

- Enzyme inhibition : Fluorescence-based assays (e.g., ATPase activity measurement for kinases).

- Antimicrobial activity : Broth microdilution (MIC determination against Gram+/Gram− bacteria) .

- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only controls to validate results .

Advanced Research Questions

Q. How can mechanistic studies elucidate its interaction with biological targets?

- Computational docking : Use Schrödinger Suite or AutoDock Vina to model binding poses with kinase ATP-binding pockets (PDB: 1ATP). Focus on hydrogen bonding with the carbamoylphenyl group and hydrophobic interactions with the thiadiazole ring .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) for target enzymes .

- Mutagenesis studies : Engineer kinase mutants (e.g., T315I in BCR-ABL) to test resistance profiles and validate binding hypotheses .

Data contradiction resolution : If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states or solvation effects in simulations .

Q. What computational strategies optimize reaction pathways for scale-up synthesis?

- Reaction path search : Employ density functional theory (DFT, e.g., B3LYP/6-31G*) to identify low-energy intermediates and transition states .

- Machine learning : Train models on PubChem reaction data to predict optimal catalysts (e.g., Pd/C for hydrogenation steps) and solvent systems .

- Process simulation : Use Aspen Plus to model heat/mass transfer in continuous-flow reactors, minimizing byproduct formation .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Key modifications and effects :

| Structural Feature | Modification | Biological Impact |

|---|---|---|

| Thiadiazole ring | Replace with oxadiazole | ↓ Kinase inhibition; ↑ solubility |

| Carbamoylphenyl group | Fluorinate para-position | ↑ Metabolic stability; ↔ binding affinity |

| Pyrrolidine-3-carboxamide | Methylate nitrogen | ↑ Cell permeability; ↓ cytotoxicity |

Q. Methodology :

- Synthesize analogs via parallel combinatorial chemistry.

- Test in tiered assays: primary (enzyme inhibition), secondary (cell viability), tertiary (in vivo pharmacokinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.